3-Amino-6-methylindolin-2-one
CAS No.:
Cat. No.: VC16009273
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 3-amino-6-methyl-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C9H10N2O/c1-5-2-3-6-7(4-5)11-9(12)8(6)10/h2-4,8H,10H2,1H3,(H,11,12) |
| Standard InChI Key | NDNSBBUGJCECSF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(C(=O)N2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 3-amino-6-methylindolin-2-one consists of an indole backbone modified by a ketone group at position 2, an amino group at position 3, and a methyl substituent at position 6. This configuration imparts distinct electronic and steric properties compared to other indolinone derivatives.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 174.20 g/mol
Key Functional Groups
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Lactam ring: The 2-oxo group contributes to hydrogen-bonding capacity and influences reactivity.
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Amino group (-NH): Enhances solubility in polar solvents and participates in nucleophilic reactions.
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Methyl group (-CH): Introduces steric hindrance, potentially affecting binding interactions in biological systems.
Spectral Characteristics
While experimental data for this compound remain unpublished, analogous indolinones exhibit:
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IR spectroscopy: Strong absorption bands near 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretches).
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NMR:
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: Methyl protons resonate at δ 2.1–2.3 ppm; aromatic protons appear between δ 6.8–7.5 ppm.
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: Carbonyl carbon typically observed at δ 170–175 ppm.
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Synthesis and Chemical Reactivity
Reductive Amination
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Starting material: 6-Methylindolin-2-one.
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Reagents: Ammonia (NH) or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Conditions: Reflux in methanol or ethanol at 60–80°C for 12–24 hours.
Palladium-Catalyzed Coupling
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Cross-coupling: Utilizing Buchwald-Hartwig amination to introduce the amino group at position 3.
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Catalyst: Palladium(II) acetate with ligands such as Xantphos.
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Solvent: Toluene or dioxane at elevated temperatures (100–120°C).
Reactivity Profile
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Amino group: Participates in acylation, alkylation, and Schiff base formation.
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Lactam ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions.
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Methyl group: May undergo oxidation to a carboxylic acid under strong conditions (e.g., KMnO, HO).
Industrial and Research Applications
Chemical Intermediate
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Dye synthesis: As a precursor for azodyes due to its aromatic amine functionality.
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Polymer chemistry: Incorporation into polyamides for enhanced thermal stability.
Analytical Applications
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Chiral resolution: Potential use as a stationary phase modifier in HPLC columns for enantiomer separation.
Challenges and Future Directions
Knowledge Gaps
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Synthetic optimization: Scalable methods for high-yield production remain unexplored.
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Toxicity profiling: No data exist on acute or chronic exposure effects.
Research Priorities
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In vitro screening: Prioritize assays against NCI-60 cancer cell lines and ESKAPE pathogens.
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Structural modification: Explore halogenation or sulfonation to enhance bioactivity.
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